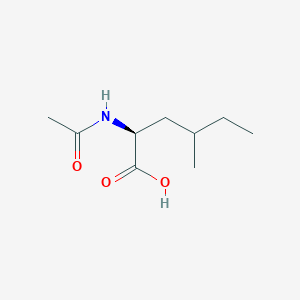

(2S)-2-acetamido-4-methylhexanoic acid

Description

(2S)-2-Acetamido-4-methylhexanoic acid is a chiral, branched-chain amino acid derivative characterized by an acetamido group at the C2 position (S-configuration), a methyl branch at C4, and a carboxylic acid terminus. Its molecular formula is C₉H₁₇NO₃, with a molecular weight of 203.24 g/mol (calculated). The compound’s structure combines hydrophilic (carboxylic acid, acetamido) and hydrophobic (methyl branch) moieties, influencing its solubility and reactivity.

Properties

CAS No. |

757959-97-0 |

|---|---|

Molecular Formula |

C9H17NO3 |

Molecular Weight |

187.24 g/mol |

IUPAC Name |

(2S)-2-acetamido-4-methylhexanoic acid |

InChI |

InChI=1S/C9H17NO3/c1-4-6(2)5-8(9(12)13)10-7(3)11/h6,8H,4-5H2,1-3H3,(H,10,11)(H,12,13)/t6?,8-/m0/s1 |

InChI Key |

NTPVRIRNCPKDHS-XDKWHASVSA-N |

Isomeric SMILES |

CCC(C)C[C@@H](C(=O)O)NC(=O)C |

Canonical SMILES |

CCC(C)CC(C(=O)O)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-acetamido-4-methylhexanoic acid typically involves the acylation of the corresponding amino acid. One common method is the reaction of L-leucine with acetic anhydride under controlled conditions to yield the desired compound. The reaction is usually carried out in an organic solvent such as dichloromethane, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of (2S)-2-acetamido-4-methylhexanoic acid may involve more scalable processes, such as enzymatic synthesis or fermentation. These methods can offer higher yields and purity, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-acetamido-4-methylhexanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can replace the acetamido group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(2S)-2-acetamido-4-methylhexanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is utilized in the study of enzyme-substrate interactions and protein folding.

Industry: The compound is used in the production of pharmaceuticals and as an intermediate in chemical synthesis.

Mechanism of Action

The mechanism of action of (2S)-2-acetamido-4-methylhexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. Its acetamido group plays a crucial role in binding to the active sites of enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Structural Features |

|---|---|---|---|---|

| (2S)-2-Acetamido-4-methylhexanoic acid | C₉H₁₇NO₃ | 203.24 | Acetamido, carboxylic acid, methyl | S-configuration at C2, aliphatic chain |

| (2S)-2-Amino-4-methylhexanoic acid | C₇H₁₅NO₂ | 145.20 | Amino, carboxylic acid, methyl | Deacetylated form; higher polarity |

| (2S)-Acetamido(4-acetoxyphenyl)acetic acid | C₁₂H₁₃NO₅ | 251.24 | Acetamido, acetoxy phenyl, carboxylic | Aromatic ring; ester functionality |

| 2-((1s,4s)-4-Acetamidocyclohexyl)acetic Acid | C₁₀H₁₇NO₃ | 199.25 | Acetamido, carboxylic acid, cyclohexyl | Conformational rigidity |

Key Observations :

- Deacetylated Form (): The absence of the acetamido group in (2S)-2-amino-4-methylhexanoic acid increases its polarity, enhancing water solubility compared to the acetylated derivative. The amino group’s basicity (pKa ~9.8) also contrasts with the acetamido’s neutrality, altering ionization behavior in physiological environments .

Physicochemical Properties

Table 2: Physicochemical Properties

Notes:

- Solubility : Acetylation reduces water solubility due to increased hydrophobicity. For example, the target compound’s solubility is intermediate between the highly polar deacetylated form and the lipophilic cyclohexyl derivative.

- Acidity: The target’s carboxylic acid pKa (~2.5) is comparable to standard amino acids (e.g., glycine: pKa 2.3), while Hexa-2,4-dienoic acid’s higher pKa (~4.7) reflects resonance stabilization of its conjugate base .

- Chemical Shifts : The acetamido group’s electron-withdrawing effect deshields adjacent protons, as seen in analogous sulfation studies (e.g., +0.08 ppm shifts in GlcNS6S residues) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.